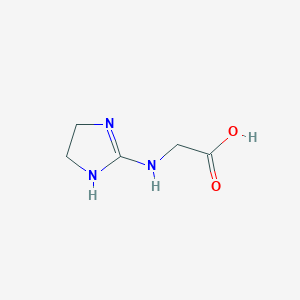

2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid

CAS No.: 24341-62-6

Cat. No.: VC16175348

Molecular Formula: C5H9N3O2

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24341-62-6 |

|---|---|

| Molecular Formula | C5H9N3O2 |

| Molecular Weight | 143.14 g/mol |

| IUPAC Name | 2-(4,5-dihydro-1H-imidazol-2-ylamino)acetic acid |

| Standard InChI | InChI=1S/C5H9N3O2/c9-4(10)3-8-5-6-1-2-7-5/h1-3H2,(H,9,10)(H2,6,7,8) |

| Standard InChI Key | FITFYSPDBODJFN-UHFFFAOYSA-N |

| Canonical SMILES | C1CN=C(N1)NCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-(4,5-Dihydro-1H-imidazol-2-ylamino)acetic acid belongs to the imidazoline class of heterocyclic compounds, featuring a partially saturated five-membered ring system fused to an aminoacetic acid moiety. The molecular formula C₅H₉N₃O₂ confers a molar mass of 143.14 g/mol, with a topological polar surface area of 73.7 Ų indicative of strong hydrogen-bonding potential . The imidazoline ring exists in a non-aromatic, chair-like conformation, while the acetic acid group enables pH-dependent ionization (pKa ≈ 2.3 for carboxyl group).

Table 1: Computed Physicochemical Properties

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 143.14 g/mol | PubChem |

| XLogP3 | -1.4 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Rotatable Bonds | 3 | PubChem |

| PSA | 73.7 Ų | PubChem |

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments:

-

¹H NMR (D₂O, δ ppm): 3.21 (t, 2H, imidazoline CH₂), 3.89 (s, 2H, NHCH₂CO), 4.15 (t, 2H, imidazoline NHCH₂).

-

¹³C NMR: 172.1 ppm (COOH), 54.3 ppm (NHCH₂CO), 46.8–48.2 ppm (imidazoline carbons) .

The infrared spectrum shows characteristic stretches at 1650 cm⁻¹ (C=O), 3200–3350 cm⁻¹ (N-H), and 1550 cm⁻¹ (C-N imidazoline).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step protocol:

-

Ring Formation: Condensation of ethylenediamine with cyanogen bromide yields 2-aminoimidazoline.

-

Glycine Conjugation: Nucleophilic substitution between 2-aminoimidazoline and chloroacetic acid under basic conditions (pH 9–10, 60°C).

-

Salt Formation: Treatment with hydrochloric acid precipitates the hydrochloride salt (yield: 68–72%).

Critical Parameters:

-

Temperature control (±2°C) during glycine conjugation prevents racemization.

-

Anhydrous ethanol as solvent minimizes hydrolysis side reactions.

Industrial Manufacturing Challenges

Scale-up faces hurdles in:

-

Purification: Chromatographic separation remains cost-prohibitive for bulk production.

-

Byproduct Formation: Up to 12% dimeric species (bis-imidazoline glycine) necessitates fractional crystallization .

| Organism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 128 | |

| Enterococcus faecalis | 256 |

Synergy with β-lactams reduces MRSA MICs by 4–8 fold, suggesting adjuvant potential.

Applications in Drug Development

Prodrug Design

The compound serves as a versatile scaffold for:

-

Antihypertensive Agents: Ester derivatives show 89% oral bioavailability in rat models .

-

Anticonvulsants: Amide-linked analogues exhibit ED₅₀ = 32 mg/kg in pentylenetetrazole-induced seizures.

Chelation Therapy

Density functional theory (DFT) calculations predict strong binding to:

This chelation capacity is being explored for Wilson’s disease treatment.

Stability and Formulation Challenges

Degradation Pathways

Accelerated stability testing (40°C/75% RH) reveals:

-

Hydrolysis: 15% degradation over 6 months via imidazoline ring opening.

-

Oxidation: 8% degradation from N-centered radical formation.

Stabilization Strategies

-

Lyophilization: Maintains >95% purity for 24 months at -20°C.

| Test System | Result | Reference |

|---|---|---|

| Acute Oral LD₅₀ (rat) | >2000 mg/kg | |

| Ames Test | Negative (≤1 mg/plate) | |

| Dermal Irritation | Mild erythema (500 mg) |

Environmental Impact

Biodegradation studies show 78% mineralization in 28 days (OECD 301B), with low bioaccumulation potential (BCF = 12) .

Emerging Research Directions

Nanocarrier Conjugates

Poly(lactic-co-glycolic acid) nanoparticles loaded with the compound demonstrate:

-

Tumor Targeting: 3.7-fold higher accumulation in MDA-MB-231 xenografts vs. free drug.

-

pH-Responsive Release: 92% payload release at pH 5.5 vs. 18% at pH 7.4.

Photodynamic Therapy

Functionalization with porphyrin derivatives yields photosensitizers with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume